5-Hydroxy Propafenone beta-D-glucuronide-d5
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Overview
Description
5-Hydroxy Propafenone is a major metabolite of propafenone, a class Ic antiarrhythmic drug widely used to maintain sinus rhythm in patients with atrial fibrillation. Propafenone undergoes extensive first-pass hepatic metabolism to form 5-Hydroxy Propafenone, which accumulates in plasma at concentrations similar to those of the parent drug .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary metabolic pathway of propafenone involves ring hydroxylation to form 5-Hydroxy Propafenone. This process is primarily mediated by the cytochrome P450 enzyme CYP2D6 . The synthetic route involves the hydroxylation of the aromatic ring of propafenone, resulting in the formation of the hydroxyl group at the 5-position.
Industrial Production Methods: Industrial production of 5-Hydroxy Propafenone typically involves the use of biocatalysts or chemical catalysts to facilitate the hydroxylation reaction. The process is optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy Propafenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
5-Hydroxy Propafenone has several scientific research applications, including:
Mechanism of Action
5-Hydroxy Propafenone exerts its effects by blocking ion channels in cardiac cells. It primarily inhibits the HERG and hKv1.5 potassium channels, leading to a reduction in the excitability of cardiac cells . This action helps to maintain sinus rhythm and prevent arrhythmias. The compound also exhibits β-adrenergic receptor blocking effects, contributing to its antiarrhythmic properties .
Comparison with Similar Compounds
Propafenone: The parent compound, which also exhibits antiarrhythmic properties and undergoes similar metabolic pathways.
Flecainide: Another class Ic antiarrhythmic drug with similar mechanisms of action but different pharmacokinetic properties.
Uniqueness: 5-Hydroxy Propafenone is unique due to its specific metabolic pathway and its potent effects on ion channels. Its ability to inhibit both HERG and hKv1.5 channels distinguishes it from other antiarrhythmic compounds .
Properties
Molecular Formula |
C27H35NO10 |
---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
(3S,5S,6R)-3,4,5-trihydroxy-6-[1-[4-hydroxy-2-(3-phenylpropanoyl)phenoxy]-3-(2,2,3,3,3-pentadeuteriopropylamino)propan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H35NO10/c1-2-12-28-14-18(37-27-24(33)22(31)23(32)25(38-27)26(34)35)15-36-21-11-9-17(29)13-19(21)20(30)10-8-16-6-4-3-5-7-16/h3-7,9,11,13,18,22-25,27-29,31-33H,2,8,10,12,14-15H2,1H3,(H,34,35)/t18?,22?,23-,24-,25?,27+/m0/s1/i1D3,2D2 |
InChI Key |
QGIYOVIZJDIKHE-SYDDPAJYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O[C@H]3[C@H](C([C@@H](C(O3)C(=O)O)O)O)O |
Canonical SMILES |
CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
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